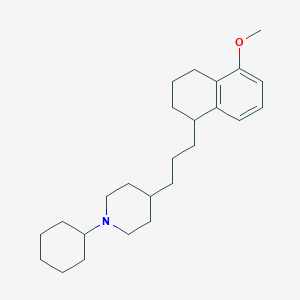
PB 28 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
PB-28は、シクロヘキシルピペラジンと他の試薬を含む一連の化学反応によって合成されます。合成経路は通常、次の手順が含まれます。
中間体の形成: 最初のステップは、シクロヘキシルピペラジンを適切なアルキル化剤と反応させて中間体を形成することです。
メトキシ基の導入: 次に、中間体をメトキシ置換された芳香族化合物と反応させてメトキシ基を導入します。
最終生成物の形成: 最終ステップは、中間体を適切な試薬と反応させてPB-28を形成することです。
これらのステップの反応条件は通常、有機溶媒の使用、制御された温度、および特定の触媒を含み、目的の生成物が収率と純度が高く得られるようにします .
化学反応の分析
PB-28は、以下を含むさまざまな化学反応を起こします。
酸化: PB-28は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。酸化によって生成される主な生成物には、対応するケトンとカルボン酸が含まれます。
還元: PB-28の還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。還元によって生成される主な生成物には、対応するアルコールとアミンが含まれます。
科学研究への応用
化学: PB-28は、シグマ受容体とその他の分子との相互作用の研究においてリガンドとして使用されます。
生物学: PB-28は、神経芽細胞腫細胞における小胞体からのカルシウム放出を調節することが示されており、細胞生物学研究において貴重なツールとなります.
医学: PB-28は、インビトロで強力な抗SARS-CoV-2活性を示し、抗ウイルス剤としてのさらなる調査のための有望な候補となります.
科学的研究の応用
PB 28 dihydrochloride exhibits various biological activities, including:
- Antiproliferative Effects: Demonstrated significant cytotoxicity in various cancer cell lines.
- Receptor Modulation: Acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist, influencing cell growth and apoptosis pathways.
Antitumor Activity
This compound has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. Key findings include:
- Breast Cancer Cell Lines: In studies involving MCF7 and MCF7 ADR (doxorubicin-resistant) cell lines, PB 28 inhibited cell growth with IC50 values of approximately 25 nM and 15 nM respectively. It also reduced P-glycoprotein expression, which is crucial for drug resistance .
| Cell Line | IC50 (nM) | Effect on P-glycoprotein |
|---|---|---|
| MCF7 | 25 | Decreased |
| MCF7 ADR | 15 | Decreased |
Synergistic Effects with Chemotherapy
Research indicates that this compound can enhance the effectiveness of anthracycline drugs like doxorubicin. The combination therapy resulted in increased intracellular accumulation of doxorubicin, providing a potential strategy for overcoming drug resistance in cancer treatment .
Applications in Neuropharmacology
This compound's interaction with sigma receptors makes it a candidate for neuroprotective therapies. Its role in modulating neurodegenerative processes is under investigation:
- Neuroblastoma Studies: In SK-N-SH neuroblastoma cells, PB 28 exhibited antiproliferative effects, suggesting potential applications in treating neuroblastoma .
Case Study: Breast Cancer Treatment
A notable study focused on the use of this compound in combination with doxorubicin for treating breast cancer. The findings highlighted:
- Inhibition of Cell Growth: Significant reduction in cell viability was observed after treatment with PB 28.
- Mechanism of Action: Induction of apoptosis through caspase-independent pathways was noted, alongside modulation of the cell cycle distribution .
Case Study: Neuroblastoma Treatment
In another study involving SK-N-SH cells:
- Cytotoxicity Assessment: PB 28 demonstrated dose-dependent cytotoxicity, indicating its potential as a therapeutic agent against neuroblastoma.
- Cell Viability Results: The study employed MTT assays to quantify cell viability post-treatment, revealing substantial reductions compared to control groups .
作用機序
PB-28は、主にシグマ-2受容体との相互作用を通じてその効果を発揮します。これらの受容体は、カルシウムシグナル伝達や細胞増殖など、さまざまな細胞プロセスに関与しています。PB-28はこれらの受容体の活性を調節し、細胞機能の変化につながります。 PB-28の作用機序に関与する正確な分子標的と経路はまだ調査中ですが、小胞体からのカルシウム放出を阻害し、P-糖タンパク質活性を調節することが知られています .
類似の化合物との比較
PB-28は、他の類似の化合物と比較して、シグマ-2受容体に対する高い親和性においてユニークです。いくつかの類似の化合物には、以下が含まれます。
1-シクロヘキシル-4-[3-(5-メトキシ-1,2,3,4-テトラヒドロナフタレン-1-イル)プロピル]ピペラジン: この化合物はPB-28と類似の構造を共有していますが、受容体親和性と生物学的活性は異なります。
シクロヘキシルピペラジン誘導体: これらの化合物は、シグマ受容体に対するさまざまな親和性を持っており、さまざまな薬理学的研究で使用されています.
PB-28のユニークな構造とシグマ-2受容体に対する高い親和性は、研究と潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
PB-28 is unique in its high affinity for sigma-2 receptors compared to other similar compounds. Some similar compounds include:
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine: This compound shares a similar structure with PB-28 but differs in its receptor affinity and biological activity.
Cyclohexylpiperazine derivatives: These compounds have varying degrees of affinity for sigma receptors and are used in different pharmacological studies.
PB-28’s unique structure and high affinity for sigma-2 receptors make it a valuable compound for research and potential therapeutic applications.
生物活性
PB 28 dihydrochloride, a cyclohexylpiperazine derivative, is primarily recognized for its role as a high-affinity agonist of the sigma-2 (σ2) receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Chemical Profile
- Chemical Name : 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
- CAS Number : 172907-03-8
- Molecular Formula : C24H40Cl2N2O
- Molecular Weight : 443.49 g/mol
- Purity : ≥99%
This compound exhibits high affinity for σ2 receptors with a Ki value of approximately 0.68 nM and also acts as a σ1 antagonist (Ki = 0.38 nM) . This selectivity is crucial as it minimizes off-target effects, making it a promising candidate for further therapeutic exploration.
Receptor Binding Affinities
| Receptor Type | Ki Value (nM) |
|---|---|
| σ2 | 0.68 |
| σ1 | 15.2 |
Antiproliferative Effects
This compound has shown significant antiproliferative and cytotoxic effects in various cancer cell lines. Notably, it has been tested on SK-N-SH neuroblastoma and C6 glioma cells, where it induced cell death through mechanisms involving mitochondrial superoxide production and caspase activation .
Case Study: Breast Cancer Cells
In studies involving human breast cancer cell lines (MCF7 and MCF7 ADR), PB 28 demonstrated the following:
- IC50 Values :
- MCF7: 25 nM
- MCF7 ADR (multidrug-resistant): 15 nM
Additionally, PB 28 reduced basal P-glycoprotein levels in these cells, indicating its potential to overcome drug resistance .
In Vivo Studies
In animal models, particularly C57BL/6 mice bearing Panc02 tumors, this compound was administered intraperitoneally at a dosage of 10.7 mg/mL for two weeks. The results showed significant tumor growth inhibition and a survival advantage even after treatment cessation .
The biological activity of this compound can be attributed to its interaction with σ receptors, which are implicated in various cellular processes such as apoptosis and cell proliferation. The compound induces caspase-independent apoptosis, a pathway that may be beneficial in cancer therapy by circumventing traditional apoptotic resistance mechanisms .
Additional Research Findings
Recent studies have also explored the modulation of SARS-CoV-2 protein interactions by this compound, suggesting its potential utility beyond oncology . This highlights the versatility of σ receptor ligands in addressing multiple therapeutic targets.
Summary of Findings
This compound is a potent σ2 receptor agonist with promising biological activities that include:
- High affinity for σ2 receptors.
- Antiproliferative effects in various cancer cell lines.
- Induction of apoptosis via non-caspase pathways.
- Potential applications in overcoming drug resistance in cancer therapy.
- Modulation of viral protein interactions.
Given its favorable pharmacological profile and diverse biological activities, this compound warrants further investigation as a potential therapeutic agent in oncology and possibly other fields.
特性
CAS番号 |
172906-90-0 |
|---|---|
分子式 |
C24H38N2O |
分子量 |
370.6 g/mol |
IUPAC名 |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine |
InChI |
InChI=1S/C24H38N2O/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3 |
InChIキー |
PHRCDWVPTULQMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1CCCC2CCCC3CCN(CC3)C4CCCCC4 |
正規SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















